1-(3-Hydroxy-4-iodophenyl)ethanone chemical properties and structure
1-(3-Hydroxy-4-iodophenyl)ethanone chemical properties and structure
This technical guide details the chemical properties, structural analysis, and synthetic utility of 1-(3-Hydroxy-4-iodophenyl)ethanone , a high-value intermediate in medicinal chemistry.
Gateway Scaffold for 6-Substituted Benzofurans and Indoles
Executive Summary
1-(3-Hydroxy-4-iodophenyl)ethanone (CAS: 73898-23-4 ) is a trisubstituted benzene derivative characterized by an ortho-iodophenol motif.[1] This specific substitution pattern renders it a "privileged structure" in organic synthesis, serving as a critical precursor for constructing bicyclic heterocycles—most notably 6-acetylbenzofurans and 6-acetylindoles .
Unlike its isomer 4-hydroxy-3-iodoacetophenone, which is widely available, the 3-hydroxy-4-iodo isomer provides access to a distinct vector of chemical space, essential for developing EGFR inhibitors and other kinase-targeting therapeutics. This guide outlines its physicochemical profile, challenges in regioselective synthesis, and downstream applications.[2]
Physicochemical Profile
| Property | Specification |
| CAS Number | 73898-23-4 |
| IUPAC Name | 1-(3-Hydroxy-4-iodophenyl)ethan-1-one |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol |
| Melting Point | 134–135 °C (Distinct from isomers) |
| Appearance | Pale yellow to brown crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~7.5 (Phenolic OH, acidified by meta-acetyl group) |
| Storage | 2–8 °C, Protect from light (Iodine-carbon bond is photosensitive) |
Structural Identification:
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¹H NMR (DMSO-d₆): Distinct aromatic splitting pattern. The proton at C2 (between Acetyl and OH) appears as a doublet with small coupling (meta-coupling) or a singlet.[2] The proton at C5 (ortho to I) appears as a doublet.[2]
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Regiochemistry: The iodine atom is located at position 4, ortho to the hydroxyl group (position 3) and para to the acetyl group (position 1).[2]
Synthesis & Manufacturing
Synthesizing this specific isomer is non-trivial due to the directing effects of the starting material, 3-hydroxyacetophenone .
The Regioselectivity Challenge
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3-Hydroxyacetophenone contains two directing groups:
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Conflict: The hydroxyl group dominates kinetics.
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C6 (Para to OH): Most sterically accessible and electronically activated.[2] Major Product.
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C4 (Ortho to OH, Para to Acetyl): Activated by OH but sterically crowded and electronically deactivated by the para-acetyl group. Minor Product (Target).
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C2 (Ortho to OH, Ortho to Acetyl): Highly hindered.[2] Trace product.
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Optimized Protocol (Ammonia-Mediated Iodination)
To access the C4-iodo isomer, a specific protocol using ammonia is often cited to modulate the phenol's reactivity.
Step-by-Step Methodology:
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Reagents: 3-Hydroxyacetophenone (1.0 eq), Iodine (I₂), Potassium Iodide (KI), Concentrated Ammonium Hydroxide (NH₄OH).
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Procedure:
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Work-up:
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Purification (Critical):
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The crude solid contains mostly the 6-iodo isomer (MP ~150°C) and the 4-iodo target (MP 134°C).
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Recrystallization: Fractional recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) is required to isolate the 4-iodo isomer.
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Yield: Typically 15–25% (due to regioselectivity limitations).[2]
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Reactivity & Applications: The Benzofuran Pathway
The primary utility of 1-(3-Hydroxy-4-iodophenyl)ethanone is as a scaffold for Pd-catalyzed cross-coupling reactions . The ortho-iodo phenol motif is the "gold standard" precursor for synthesizing benzofurans via the Sonogashira coupling followed by cyclization.
Mechanism: Synthesis of 6-Acetylbenzofuran
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Sonogashira Coupling: The C-I bond reacts with a terminal alkyne (e.g., trimethylsilylacetylene) using a Pd(0) catalyst and CuI.[2]
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Cyclization: Under basic conditions (or using a specific catalyst like CuI or TBAF), the adjacent phenolic oxygen attacks the activated triple bond, closing the furan ring.[2]
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Result: The acetyl group at C1 of the phenyl ring maps to C6 of the resulting benzofuran.
Caption: Transformation of 1-(3-Hydroxy-4-iodophenyl)ethanone into the bioactive 6-acetylbenzofuran scaffold.
Other Key Transformations
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-hydroxy-4-arylacetophenones (biaryls), used in designing protein-protein interaction inhibitors.
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Buchwald-Hartwig Amination: Coupling with amines yields 3-hydroxy-4-aminoacetophenones , precursors for benzoxazoles.
Handling & Safety (MSDS Highlights)
As an iodinated phenol derivative, standard safety protocols apply.[2]
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GHS Classification:
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Handling:
References
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Sigma-Aldrich. 1-(3-Hydroxy-4-iodophenyl)ethanone Product Sheet. Link
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Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2005.[2] (Citing melting point 134-135°C).[1][5]
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Google Patents. WO2020192302A1 - Pyrimidine-containing tri-substituted imidazole compound and application thereof. (Describes the use of CAS 73898-23-4 in synthesizing benzofuran-6-yl-ethanone). Link
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PubChem. Compound Summary for CID 12430339: 1-(2-Hydroxy-4-iodophenyl)ethanone (Isomer Comparison). Link
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Stacey, M. et al. Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(i), 104-108.[2][3] (Methodology for iodination).
